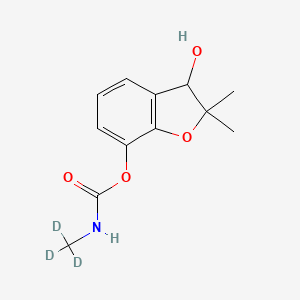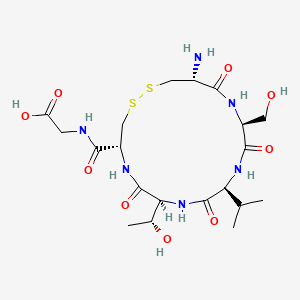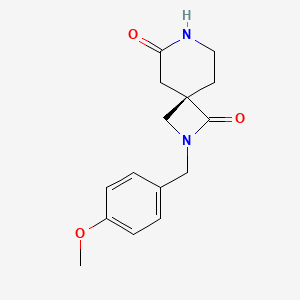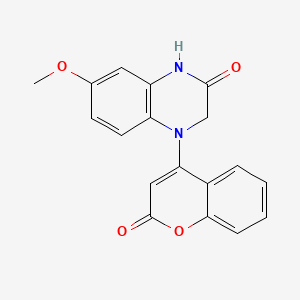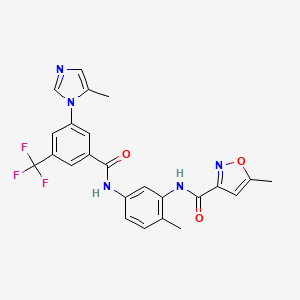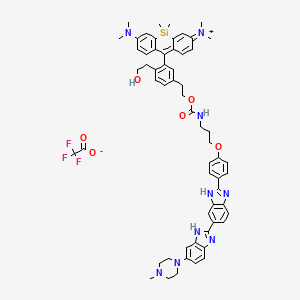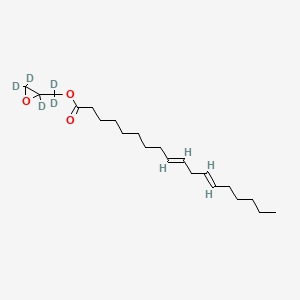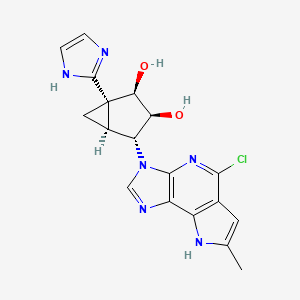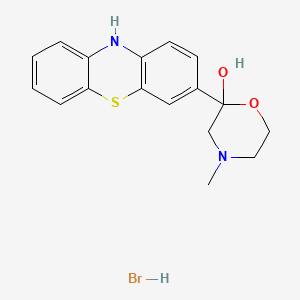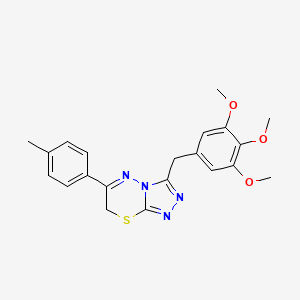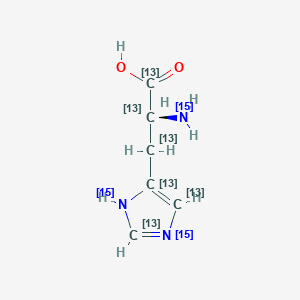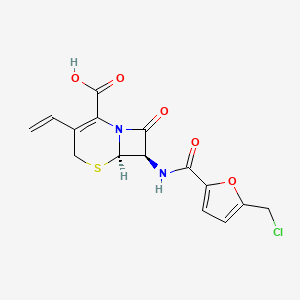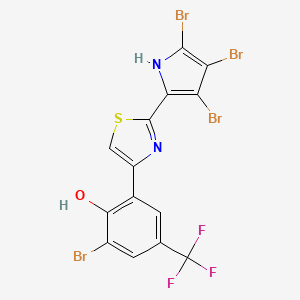
Repaglinide M2-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Repaglinide M2-D5 is a deuterated metabolite of Repaglinide, an oral antihyperglycemic agent used to manage type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which stimulate insulin release from the pancreas by binding to β cells . This compound is specifically labeled with deuterium, which can be used in various scientific research applications, including pharmacokinetic studies and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :
Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.
Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.
Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Repaglinide M2-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Repaglinide M2-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide in the body.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Repaglinide.
Drug-Drug Interaction Studies: Used to investigate potential interactions between Repaglinide and other drugs.
Biological Research: Employed in studies related to insulin secretion and glucose metabolism.
Industrial Applications: Used in the development of new formulations and delivery systems for Repaglinide.
作用机制
Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .
相似化合物的比较
Repaglinide M2-D5 is compared with other similar compounds in the meglitinide class, such as:
Nateglinide: Another meglitinide that stimulates insulin release but has a shorter duration of action compared to Repaglinide.
Mitiglinide: Similar to Repaglinide but with different pharmacokinetic properties and metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
属性
分子式 |
C27H36N2O6 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2 |
InChI 键 |
ZOMBGPVQRXZSGW-NTSVIFQKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


